7-Methyl-1,4-thiazepan-1-one hydrochloride

CAS No.: 1798747-26-8

Cat. No.: VC2958538

Molecular Formula: C6H14ClNOS

Molecular Weight: 183.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798747-26-8 |

|---|---|

| Molecular Formula | C6H14ClNOS |

| Molecular Weight | 183.7 g/mol |

| IUPAC Name | 7-methyl-1,4-thiazepane 1-oxide;hydrochloride |

| Standard InChI | InChI=1S/C6H13NOS.ClH/c1-6-2-3-7-4-5-9(6)8;/h6-7H,2-5H2,1H3;1H |

| Standard InChI Key | WVPSKJZEHWHUJX-UHFFFAOYSA-N |

| SMILES | CC1CCNCCS1=O.Cl |

| Canonical SMILES | CC1CCNCCS1=O.Cl |

Introduction

Chemical Identity and Structural Properties

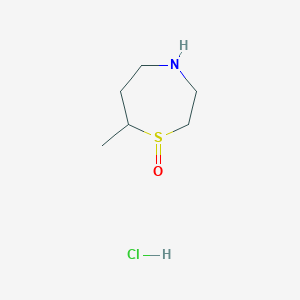

7-Methyl-1,4-thiazepan-1-one hydrochloride is a heterocyclic compound belonging to the thiazepane family. It features a seven-membered ring containing both sulfur and nitrogen atoms, which are key components contributing to its potential biological activities. The chemical structure includes a methyl group at position 7 and an oxidized sulfur atom, forming the 1-oxide derivative, with hydrochloride as the counter-ion.

The detailed chemical identity of this compound is summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1798747-26-8 |

| Molecular Formula | C6H14ClNOS |

| Molecular Weight | 183.7 g/mol |

| IUPAC Name | 7-methyl-1,4-thiazepane 1-oxide;hydrochloride |

| Standard InChI | InChI=1S/C6H13NOS.ClH/c1-6-2-3-7-4-5-9(6)8;/h6-7H,2-5H2,1H3;1H |

| Standard InChIKey | WVPSKJZEHWHUJX-UHFFFAOYSA-N |

| SMILES | CC1CCNCCS1=O.Cl |

| Canonical SMILES | CC1CCNCCS1=O.Cl |

The seven-membered thiazepane ring provides conformational flexibility that distinguishes it from its six-membered counterparts. This structural characteristic contributes to its potential as a pharmacophore in medicinal chemistry applications. The presence of the methyl substituent at position 7 creates a chiral center, which may influence the compound's interaction with biological targets and its pharmacological profile.

Synthesis Methods

The synthesis of 7-Methyl-1,4-thiazepan-1-one hydrochloride typically involves multi-step reactions, including cyclization processes. Based on available literature, several synthetic routes can be employed to obtain this compound or structurally related derivatives.

A common synthetic approach involves the reaction of substituted aromatic aldehydes with thioketones in the presence of catalysts. These reactions often utilize catalysts such as triethylamine or chitosamine hydrochloride under microwave irradiation conditions, yielding high-purity products with good efficiency.

For related thiazepane derivatives, the following synthetic methodologies have been documented:

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Substituted aromatic aldehydes, thioketones | Triethylamine catalyst, microwave irradiation | Produces the basic thiazepane scaffold |

| Oxidation | Hydrogen peroxide, acetic acid | Room temperature, 2-4 hours | Converts the sulfur to sulfoxide |

| Salt Formation | Hydrogen chloride (gas or solution) | Anhydrous solvent, 0°C | Forms the hydrochloride salt |

The reactivity of 7-Methyl-1,4-thiazepan-1-one hydrochloride can be influenced by several factors, including pH, temperature, and the presence of specific catalysts. Understanding these parameters is crucial for optimizing its synthesis and potential applications in medicinal chemistry .

| Property | Description/Value |

|---|---|

| Physical State | Solid at room temperature |

| Color | White to off-white |

| Solubility | Soluble in water and polar organic solvents (methanol, ethanol); limited solubility in non-polar solvents |

| pH (aqueous solution) | Approximately 3-4 (acidic due to hydrochloride salt) |

| Stability | Stable under normal laboratory conditions; sensitive to oxidizing agents |

| Melting Point | Data not available in literature |

| Boiling Point | Data not available in literature |

| Density | Data not available in literature |

As a hydrochloride salt, this compound exhibits improved water solubility compared to its free base form, which is advantageous for biological testing and pharmaceutical formulation. The presence of the oxidized sulfur atom (S=O) introduces polarity into the molecule, affecting its intermolecular interactions and solubility profile .

The chemical reactivity of 7-Methyl-1,4-thiazepan-1-one hydrochloride is primarily determined by its functional groups:

-

The secondary amine (NH) can participate in nucleophilic reactions

-

The sulfoxide group (S=O) can undergo reduction or serve as a hydrogen bond acceptor

-

The methyl group provides potential sites for oxidative metabolism

These reactive centers make the compound versatile for further chemical modifications, potentially expanding its application scope in medicinal chemistry research .

Biological Activities and Pharmacological Properties

Research into the biological activities of 7-Methyl-1,4-thiazepan-1-one hydrochloride is ongoing, with several potential therapeutic applications being explored. While specific pharmacological data for this exact compound is somewhat limited in the available literature, studies on related thiazepane and thiazepine derivatives provide valuable insights.

Anti-inflammatory Activity

Derivatives of thiazepanes, including 7-Methyl-1,4-thiazepan-1-one hydrochloride, have been studied for their potential anti-inflammatory properties. These compounds may inhibit specific pathways involving matrix metalloproteinases (MMPs), suggesting their potential impact on biological processes related to inflammation. The seven-membered ring structure appears to be advantageous for interacting with anti-inflammatory targets compared to smaller heterocyclic systems.

| Compound Type | Non-tumorigenic cells (HEK-293) IC50 (μM) | Breast cancer (MCF-7) IC50 (μM) | Lung cancer (A549) IC50 (μM) | Prostate cancer (PC-3) IC50 (μM) | Selectivity Index |

|---|---|---|---|---|---|

| Thiazepine derivatives | 54.3 ± 0.9 | 14.1 ± 2.1 | 12.7 ± 2.0 | 16.9 ± 1.6 | 3.21-4.27 |

| Reference compound (cisplatin) | 15.0 ± 0.7 | 14.7 ± 0.6 | 13.4 ± 1.4 | 12.8 ± 2.8 | 1.02-1.17 |

This data suggests that some thiazepine derivatives exhibit selective cytotoxicity against cancer cells with limited effects on non-tumorigenic cells, as indicated by the higher selectivity index compared to cisplatin .

| Compound | CAS Number | Molecular Formula | Key Structural Features | Potential Impact on Activity |

|---|---|---|---|---|

| 7-Methyl-1,4-thiazepan-1-one hydrochloride | 1798747-26-8 | C6H14ClNOS | Methyl at position 7, S-oxide, HCl salt | Reference compound |

| 6-Methyl-1,4-thiazepan-1-one hydrochloride | 1788805-87-7 | C6H14ClNOS | Methyl at position 6, S-oxide, HCl salt | Different spatial orientation of methyl group |

| 1,4-Thiazepane 1-oxide hydrochloride | 70700292 | C5H12ClNOS | No methyl group, S-oxide, HCl salt | Absence of methyl group may affect lipophilicity |

| Tetrahydro-1,4-thiazepan-5-one | 2896-98-2 | C5H9NOS | Carbonyl at position 5, non-oxidized sulfur | Different functional group arrangement |

These structural variations can significantly impact physicochemical properties and biological activities, offering opportunities for rational design of optimized derivatives .

Analytical Methods and Characterization

Several analytical techniques have been employed for the characterization and quality control of 7-Methyl-1,4-thiazepan-1-one hydrochloride. These methods are essential for confirming the structure, assessing purity, and monitoring stability of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is commonly used for purity assessment and quantitative analysis. Typical HPLC conditions for thiazepane derivatives include:

-

Column: C18 reversed-phase

-

Mobile phase: Mixture of acetonitrile/water with buffer (e.g., ammonium acetate or formate)

-

Detection: UV (typically 210-254 nm) or mass spectrometry

Thin-Layer Chromatography (TLC):

TLC serves as a rapid method for monitoring reactions and preliminary purity assessment. Common TLC systems include:

-

Stationary phase: Silica gel

-

Mobile phase: Mixtures of dichloromethane/methanol or ethyl acetate/hexanes

-

Visualization: UV light, iodine vapor, or ninhydrin staining (for amine detection)

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal behavior, including melting point, decomposition temperature, and potential polymorphism of the compound. These data are particularly important for formulation development and stability assessment .

Comparative Analysis with Related Compounds

To better understand the unique properties and potential applications of 7-Methyl-1,4-thiazepan-1-one hydrochloride, a comparative analysis with structurally related compounds provides valuable context.

Comparison with Position Isomers

The comparison between 7-Methyl-1,4-thiazepan-1-one hydrochloride and its position isomer, 6-Methyl-1,4-thiazepan-1-one hydrochloride, reveals how the position of the methyl substituent affects various properties. Both compounds have identical molecular formulae (C6H14ClNOS) and similar molecular weights (183.7 g/mol), but the different position of the methyl group can significantly influence:

-

Conformational preferences of the seven-membered ring

-

Interaction with biological targets

-

Metabolic stability and biotransformation pathways

-

Physicochemical properties such as solubility and lipophilicity

Comparison with Other Heterocyclic Systems

Comparing 7-Methyl-1,4-thiazepan-1-one hydrochloride with other heterocyclic systems provides insights into the advantages and limitations of the thiazepane scaffold:

| Heterocyclic System | Ring Size | Key Structural Features | Comparative Advantages/Disadvantages |

|---|---|---|---|

| Thiazepanes (e.g., 7-Methyl-1,4-thiazepan-1-one) | 7-membered | S and N atoms in the ring | Greater conformational flexibility; potentially unique binding modes |

| Thiazines | 6-membered | S and N atoms in the ring | More rigid structure; potentially higher metabolic stability |

| Thiazepines | 7-membered | S and N atoms with unsaturation | Different electronic properties due to unsaturation; potential for π-interactions |

| Oxazepanes | 7-membered | O and N atoms in the ring | Different electronic properties; typically more hydrophilic |

The seven-membered thiazepane ring of 7-Methyl-1,4-thiazepan-1-one hydrochloride offers a unique combination of flexibility and spatial arrangement of heteroatoms that distinguishes it from these other systems .

Structure-Property Relationships

The following table compares key properties across several related compounds:

| Compound | Molecular Weight (g/mol) | Approximate cLogP | Number of H-Bond Acceptors | Number of H-Bond Donors | Potential Therapeutic Areas |

|---|---|---|---|---|---|

| 7-Methyl-1,4-thiazepan-1-one HCl | 183.7 | 0.8-1.2 | 2 | 1 | Anti-inflammatory, potential anti-cancer |

| 6-Methyl-1,4-thiazepan-1-one HCl | 183.7 | 0.8-1.2 | 2 | 1 | Similar to 7-methyl analog |

| 1,4-Thiazepane 1-oxide HCl | 169.7 | 0.2-0.6 | 2 | 1 | Potentially more hydrophilic applications |

| Tetrahydro-1,4-thiazepan-5-one | 131.2 | 0.3-0.7 | 2 | 1 | Different pharmacological profile due to ketone |

These comparisons highlight how subtle structural changes can significantly impact physicochemical properties and potential applications in drug discovery .

| Hazard Type | Classification | Warning Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

These classifications are based on structural analogy and should be considered provisional pending specific toxicological studies on 7-Methyl-1,4-thiazepan-1-one hydrochloride .

Current Applications and Future Research Directions

Current Applications

The current applications of 7-Methyl-1,4-thiazepan-1-one hydrochloride are primarily in the research domain rather than clinical use. Key applications include:

-

Medicinal Chemistry Research: The compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Structure-Activity Relationship Studies: As part of the thiazepane family, this compound contributes to understanding how structural modifications affect biological activities.

-

Pharmacological Screening: The compound is included in chemical libraries for high-throughput screening against various biological targets.

-

Synthetic Methodology Development: Development of efficient synthetic routes for this compound advances methodologies applicable to other heterocyclic systems.

Future Research Directions

Several promising research directions warrant further investigation:

-

Expanded Biological Evaluation: Comprehensive screening against a wider range of biological targets could reveal unexpected therapeutic applications. Particular focus on anti-inflammatory and anticancer activities appears promising based on preliminary data from related compounds.

-

Structure Optimization: Systematic modification of the basic thiazepane scaffold, including variation of substituents and oxidation states, could lead to derivatives with enhanced potency or selectivity.

-

Mechanistic Studies: Detailed investigation of the molecular mechanisms underlying any observed biological activities would provide valuable insights for rational drug design.

-

Formulation Development: For promising derivatives, development of appropriate formulations to address solubility, stability, or bioavailability challenges would advance their potential as therapeutic agents.

-

Computational Modeling: Molecular docking and simulation studies could predict interactions with potential biological targets and guide structural optimization efforts.

-

Hybrid Molecule Design: Incorporation of the thiazepane scaffold into hybrid structures with other pharmacophores could yield multi-target drug candidates with novel therapeutic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume